molecular formula C9H18O2 B054471 Nonanoic acid CAS No. 112-05-0

Nonanoic acid

Cat. No. B054471
CAS RN: 112-05-0
M. Wt: 158.24 g/mol
InChI Key: FBUKVWPVBMHYJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Nonanoic acid can be synthesized through various chemical processes. One method involves the oxidation of nonanoic acids that are hydroxylated in terminal positions, which is useful for studying enzymatic and microbiological oxidation of nonanoic acid (Rajabi, Lanfranchi, Campo, & Panza, 2014). Another method involves the esterification of nonanoic acid with 2-ethylhexanol, which is used to produce solvents and lubricants (Russo et al., 2020).

Molecular Structure Analysis

The molecular structure of nonanoic acid is characterized by a nine-carbon chain, which contributes to its physical and chemical properties. Studies on compounds like cholesteryl nonanoate provide insights into the structural characteristics of nonanoic acid derivatives and their potential applications in biological systems (Guerina & Craven, 1980).

Chemical Reactions and Properties

Nonanoic acid undergoes various chemical reactions, such as esterification and oxidation, which are essential for its diverse applications. It is known for its role in the synthesis of azelaic acid from oleic acid and can act as a feedstock in esterification reactions (Russo et al., 2020).

Safety And Hazards

As with any chemical substance, safety precautions must be taken when handling Nonanoic Acid . It can cause skin and eye irritation upon contact, and inhalation can lead to respiratory discomfort . Proper personal protective equipment should be used when handling this chemical .

Future Directions

The partitioning of medium-chain fatty acid surfactants such as nonanoic acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry . These results suggest that the deprotonated medium-chain fatty acids under ocean conditions can also be present within the sea surface microlayer (SSML) present at the ocean/atmosphere interface due to the stabilization effect of the salts in the ocean . This allows the transfer of these species into sea spray aerosols (SSAs) .

properties

IUPAC Name

nonanoic acid
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InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11)
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InChI Key

FBUKVWPVBMHYJY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)O
Source PubChem
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Molecular Formula

C9H18O2
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Related CAS

14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt)
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DSSTOX Substance ID

DTXSID3021641
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Molecular Weight

158.24 g/mol
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Physical Description

Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid
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Boiling Point

254.5 °C, Boiling point = 255.6 °C
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Flash Point

133 °C (open cup)
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Solubility

Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water
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Density

0.9052 g/cu cm at 20 °C, 0.901-0.906
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Vapor Density

4.41 (Air = 1)
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Vapor Pressure

0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C
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Mechanism of Action

The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr., It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...
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Product Name

Nonanoic acid

Color/Form

Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil

CAS RN

112-05-0, 68937-75-7
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Melting Point

12.4 °C, 12.3 °C
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Synthesis routes and methods

Procedure details

Still another embodiment herein is directed to a method for inhibiting growth of pathologically proliferating mammalian cells or for killing or inhibiting growth of mammalian host cells containing pathologic microbes (i.e., mammalian cells with viruses or microbes that are living inside the mammalian cells), in a mammal, comprising administering to said mammal a pathologic microbe or a pathologically proliferating mammalian cell antiproliferative effective amount of a blocker of the ability of the cells to export nitrosant and an agent that increases nitrosative stress. In explanation, mammalian cells defend themselves against nitrosants using their endogenous glutathione. Nitrosant reacts with glutathione to form S-nitrosoglutathione and therefore is not available to nitrosate more critical structures such as proteins or nucleic acids. S-Nitrosoglutathione itself might cause some toxicity, but cells have developed export pumps which they use to transport S-nitrosoglutathione (as well as other S-substituted glutathiones) out of the cell into the extracellular environment. Once such agents are outside the cell, they are carried away with the extracellular fluid and are much less likely to damage the cell from which they were exported. To summarize, a highly reactive nitrosant such as N2O3 or S-nitrosocysteine can react with glutathione to form S-nitrosoglutathione which is itself less reactive than the original species and which in addition is subject to selective export from the cell eliminating its toxicity to the cell. Blocking the export, as is the case in this embodiment, keeps the S-nitrosoglutathione and other nitrosated products in the cell where their toxicity is applied to the cell. Increasing nitrosative stress in the cell causes an increased amount of nitrosated products in the cell where their toxicity is applied to the cell. We turn now to the pathologic microbes; these are the same as those described above. We turn now to the pathologically proliferating mammalian cells; these are the same as the pathologically proliferating cells described above, and include, for example, pathologically proliferating cancer cells, the pathologically proliferating or enlarging cells that would cause restenosis and the pathologically proliferating or enlarging cells causing benign prostatic hypertrophy. We turn now to the blockers of the ability of the cells to export nitrosant. The blocker is preferably a substrate for P-glycoprotein or an inhibitor of P-glycoprotein. Inhibitors of P-glycoprotein include, for example, verapamil, cyclosporin, S9788, MK571 and stable S-substituted derivatives of glutathione, e.g., the 2,4-dinitrophenyl derivatives of glutathione (e.g., dinitrophenacyl glutathione). Other blockers are derivatives of glutathione in which the thiol moiety of glutathione is covalently substituted with alkyl, aryl or aralkyl where the glycyl carboxylate or both the glycyl and α-glutamyl carboxylate are esterified (e.g., with ethanol). Preferably the blocker is administered locally or is otherwise administered so as to be selective for the host cells or for the pathologically proliferating mammalian cells. The antiproliferative effective amount (dosage) of the blocker may range from 0.1 μg to 100 mg per kg of mammal body weight and the route of administration for it is topical or intravenous or oral. The agents in this embodiment that increase nitrosative stress can be the same as the manipulators of nitrosative stress administered to selectively increase nitrosative stress described above and the dosages and routes of administration described above for these apply in this embodiment. The agent that increases nitrosative stress in this embodiment can also be one that, on administration, is non-selective for host cells and pathologically proliferating mammalian cells, for example, NO-substituted verapamil (produced, for example, by replacing the methyl group in the isopropyl moiety of verpamil with —SNO or by removing the N-methyl group of verapamil and using the resulting dialkylamine as the basis for forming a NONOate which will release NO for partial conversion to nitrosant) or S-nitroso-N-acetylpencillamine administered intravenously or nitroglycerin administered orally, in a dosage of 10 μg to 100 mg/kg mammalian body weight per day. In the case of NO-substituted verpamil, a single agent functions as a blocker of the ability of the cells to export nitrosant and as agent which increases nitrosative stress.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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